methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl}benzoate
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Overview
Description
METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furochromenyl group, a methoxyaniline moiety, and a benzoate ester, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable carbonyl compound to form the intermediate, which is then cyclized to produce the furochromenyl core. The final step involves esterification with methyl benzoate under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-((2-(2-((4-METHOXYANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENOXY)METHYL)BENZOATE
- {4-[(2-Methoxyanilino)carbonyl]phenoxy}acetic acid
- isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate
Uniqueness
METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE stands out due to its furochromenyl core, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C27H21NO7 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl 4-[2-[(4-methoxyphenyl)carbamoyl]-4-oxo-2,3-dihydrofuro[3,2-c]chromen-3-yl]benzoate |
InChI |
InChI=1S/C27H21NO7/c1-32-18-13-11-17(12-14-18)28-25(29)24-21(15-7-9-16(10-8-15)26(30)33-2)22-23(35-24)19-5-3-4-6-20(19)34-27(22)31/h3-14,21,24H,1-2H3,(H,28,29) |
InChI Key |
JEFXFJHXEMMCQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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